5,10,15,20-Tetraphenyl-2,3-dihydroporphyrin

概要

説明

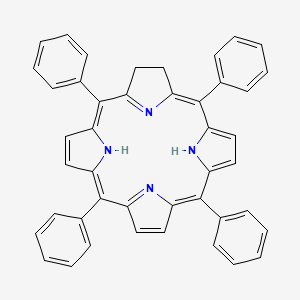

5,10,15,20-Tetraphenyl-2,3-dihydroporphyrin: is a synthetic porphyrin derivative. Porphyrins are a group of organic compounds, many of which are naturally occurring, that play a crucial role in biological systems. They are characterized by a large, stable ring structure composed of four pyrrole subunits interconnected via methine bridges. The tetraphenyl derivative is particularly notable for its stability and unique photophysical properties, making it a subject of interest in various fields of research.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5,10,15,20-Tetraphenyl-2,3-dihydroporphyrin typically involves the condensation of pyrrole with benzaldehyde under acidic conditions. The reaction is carried out in a solvent such as propionic acid, and the mixture is heated to facilitate the formation of the porphyrin macrocycle. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods: While the industrial production of this compound is less common due to its specialized applications, the process would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes to ensure the compound meets the required specifications for its intended use.

化学反応の分析

Nucleophilic Addition Reactions

TPDH undergoes nucleophilic additions at the β-pyrrolic positions, particularly with oxyanions (e.g., methoxide, benzyl oxide). These reactions are metal-dependent and temperature-sensitive:

Table 1: Reaction of Metallated TPDH Derivatives with Methoxide

| Metal Ion | Temperature | Major Product | Yield (%) |

|---|---|---|---|

| Cu(II) | 25°C | 2,2-Dimethoxy-3-nitro-2,3-dihydroporphyrin | 90 |

| Ni(II) | 25°C | trans-2-Methoxy-3-nitro-2,3-dihydroporphyrin | 29 |

| Fe(III)Cl | 25°C | 2-Methoxy-3-nitroporphyrin | 51 |

| Cu(II) | 120°C | Denitrated TPP | 53 |

Mechanistic Insights :

-

At low temperatures, nucleophilic addition dominates, forming dihydro intermediates.

-

Elevated temperatures favor radical pathways (e.g., denitration via single-electron transfer) .

Oxidation and Radical Pathways

TPDH derivatives participate in radical-mediated reactions under oxidative conditions:

-

Denitration : Reaction with sodium methoxide in refluxing DMF (153°C) removes nitro groups, yielding unsubstituted TPP .

-

Oxidative Aromatization : Treatment with CAN (ceric ammonium nitrate) in CH₂Cl₂ converts dihydroporphyrins back to fully aromatic porphyrins .

Nitration Reactions

Nitration of TPDH metal complexes introduces nitro groups at adjacent β-pyrrolic positions:

Table 2: Nitration of Cu(II)-TPDH with HNO₃

| Nitric Acid (%) | Time (min) | Product | Yield (%) |

|---|---|---|---|

| 25 | 30–40 | 2-Nitro-TPDH | 65 |

| 50 | 60 | 2,7-Dinitro-TPDH | 22 |

Key Observations :

-

Nitration occurs regioselectively at the β-positions adjacent to the dihydro region .

-

Higher acid concentrations and prolonged reaction times favor dinitro derivatives .

Substitution Reactions

TPDH reacts with thiolates and amines via nucleophilic substitution:

-

Thiolates : Displacement of nitro groups yields thioether derivatives (e.g., 2-(phenylthio)-TPDH) .

-

Hydroxide : Forms 2-hydroxy-TPDH, a precursor for further functionalization .

Thermal Stability and Rearrangements

Heating TPDH derivatives in DMF induces structural rearrangements:

科学的研究の応用

Chemical Catalysis

TPD as a Catalyst:

- TPD and its metal complexes are widely utilized as catalysts in organic synthesis. They facilitate various reactions due to their ability to stabilize reactive intermediates and enhance reaction rates. For instance, cobalt(II) and nickel(II) derivatives of TPD have shown effectiveness in promoting oxidation and reduction reactions .

| Catalytic Activity | Metal Complex | Reaction Type |

|---|---|---|

| Oxidation | Cobalt(II) | Hydrocarbon oxidation |

| Reduction | Nickel(II) | Alkene hydrogenation |

Photodynamic Therapy (PDT)

Therapeutic Applications:

- TPD has garnered attention in the field of photodynamic therapy for cancer treatment. Its ability to absorb light and produce reactive oxygen species (ROS) upon irradiation makes it a potent agent for targeting tumor cells. Studies have demonstrated that TPD derivatives can effectively induce necrosis in cancerous tissues while minimizing damage to surrounding healthy cells .

Mechanism of Action:

- Upon activation by light, TPD generates singlet oxygen (), which is cytotoxic to cancer cells. This mechanism is particularly useful for treating various cancers such as head and neck cancers, liver cancer, and skin malignancies.

| Cancer Type | TPD Derivative Used | Efficacy |

|---|---|---|

| Head and Neck Cancer | N-Me-NC-m-THPP | Significant necrosis observed |

| Liver Cancer | Tetrahydroxyphenyl derivative | Effective tumor reduction |

Materials Science

Dye Applications:

- TPD is also employed in materials science as a dye due to its vibrant color and stability. It is used in the fabrication of sensors and organic photovoltaic devices. The compound's electronic properties allow it to participate in charge transfer processes, enhancing the efficiency of these devices .

Biological Studies

Antioxidant Properties:

- Recent studies have highlighted the antioxidant capabilities of TPD derivatives. These compounds exhibit significant radical scavenging activity, which can be beneficial for mitigating oxidative stress-related diseases .

| Assay Type | Radical Scavenging Activity (μM TE/mg extract) |

|---|---|

| DPPH Assay | 881.49 ± 44.6 |

| ABTS Assay | 866.86 ± 50.0 |

Case Studies

- Photodynamic Therapy Efficacy:

- Catalytic Reactions:

- Antioxidant Activity Assessment:

作用機序

The mechanism of action of 5,10,15,20-Tetraphenyl-2,3-dihydroporphyrin involves its ability to absorb light and transfer energy to other molecules. This property is crucial in applications such as photodynamic therapy, where the compound generates reactive oxygen species upon light activation, leading to the destruction of cancer cells. The molecular targets and pathways involved include the generation of singlet oxygen and other reactive species that cause cellular damage.

類似化合物との比較

5,10,15,20-Tetraphenylporphyrin: This compound is similar in structure but lacks the dihydro modification. It is widely used in research and industrial applications.

5,10,15,20-Tetraphenyl-21H,23H-porphine: Another closely related compound, often used in studies of porphyrin chemistry.

5,10,15,20-Tetraphenyl-21H,23H-porphine zinc: A metal complex of the porphyrin, used in various catalytic and sensor applications.

Uniqueness: 5,10,15,20-Tetraphenyl-2,3-dihydroporphyrin is unique due to its dihydro modification, which imparts different photophysical properties compared to its fully aromatic counterparts. This modification can influence its reactivity and interactions with other molecules, making it a valuable compound for specific research and industrial applications.

生物活性

Introduction

5,10,15,20-Tetraphenyl-2,3-dihydroporphyrin (TPD) is a synthetic porphyrin derivative notable for its diverse biological activities. This compound exhibits significant potential in various fields, including photodynamic therapy (PDT), antioxidant applications, and antimicrobial properties. The following sections explore its biological activity through detailed research findings and case studies.

This compound is a member of the porphyrin family characterized by a macrocyclic structure consisting of four pyrrole rings linked by methine bridges. Its unique structure allows it to interact with various biological systems effectively.

| Property | Value |

|---|---|

| Molecular Formula | C₃₁H₂₃N₄ |

| Molecular Weight | 469.53 g/mol |

| Solubility | Soluble in organic solvents |

| Absorption Max | 420 nm (visible region) |

Antioxidant Activity

TPD has demonstrated strong antioxidant properties. Studies indicate that it can scavenge free radicals effectively, thereby protecting cells from oxidative stress. The antioxidant capacity is often measured using assays such as DPPH and ABTS.

Case Study: Antioxidant Evaluation

In a study evaluating the antioxidant activity of TPD, it was found that the compound exhibited a Trolox Equivalent Antioxidant Capacity (TEAC) of 881.49 μM TE/mg extract in the DPPH assay and 866.86 μM TE/mg extract in the ABTS assay . These results suggest that TPD can be an effective agent in combating oxidative damage.

Photodynamic Therapy (PDT)

TPD's ability to produce reactive oxygen species (ROS) upon light activation makes it a candidate for photodynamic therapy. This therapeutic approach involves the use of light-sensitive compounds to induce cell death in targeted tissues.

Research Findings on PDT

A study highlighted the efficacy of TPD in PDT against cancer cells. When administered to tumor-bearing mice and exposed to light, TPD significantly reduced tumor size compared to controls . The mechanism involves the generation of singlet oxygen upon irradiation, which induces apoptosis in malignant cells.

Antimicrobial Activity

TPD has also been investigated for its antimicrobial properties. Research indicates that it exhibits inhibitory effects against various bacterial strains.

Table 2: Antimicrobial Activity of TPD

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 14 |

In a study assessing its antimicrobial efficacy, TPD showed significant inhibitory activity against Staphylococcus aureus and Pseudomonas aeruginosa, indicating its potential use as an antimicrobial agent .

The biological activities of TPD can be attributed to its unique chemical structure and the ability to interact with cellular components. The mechanisms include:

- Free Radical Scavenging : TPD neutralizes free radicals due to its conjugated π-electron system.

- Singlet Oxygen Generation : Upon light activation, TPD generates singlet oxygen, which is cytotoxic to cancer cells.

- Membrane Disruption : TPD can integrate into bacterial membranes, leading to increased permeability and cell lysis.

特性

IUPAC Name |

5,10,15,20-tetraphenyl-2,3,22,24-tetrahydroporphyrin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H32N4/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36/h1-25,27,46-47H,26,28H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZHWYXCUXNAHCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NC1=C(C3=CC=C(N3)C(=C4C=CC(=N4)C(=C5C=CC(=C2C6=CC=CC=C6)N5)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H32N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20572178 | |

| Record name | 5,10,15,20-Tetraphenyl-2,3-dihydroporphyrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20572178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

616.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2669-65-0 | |

| Record name | 5,10,15,20-Tetraphenyl-2,3-dihydroporphyrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20572178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。